1-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone is a complex organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using a Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with an aldehyde and an amine.
Thioether Formation:
Coupling Reaction: The final step involves coupling the imidazole derivative with the thioether and phenoxyethanone moieties under appropriate conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone can undergo various chemical reactions, including:
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-(2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone: Similar structure but lacks the 2,5-dimethyl substitution on the benzyl group.
1-(2-((2,5-Dimethylbenzyl)thio)-1H-imidazol-1-yl)-2-phenoxyethanone: Similar structure but lacks the 4,5-dihydro modification on the imidazole ring.
Uniqueness
1-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs .
Properties
IUPAC Name |
1-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-15-8-9-16(2)17(12-15)14-25-20-21-10-11-22(20)19(23)13-24-18-6-4-3-5-7-18/h3-9,12H,10-11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXZANNVSOKVFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.